N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Overview
Description
Scientific Research Applications
DNA Binding and Nuclease Activity
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine, as part of Cu(II) complexes with tridentate ligands, has demonstrated significant DNA binding propensity and nuclease activity. These complexes exhibit minor structural changes to calf thymus DNA, indicating groove and/or surface binding, and display enhanced DNA cleavage activity in the presence of a reducing agent. Furthermore, these complexes exhibit low toxicity for different cancer cell lines, indicating potential for medical applications without severe side effects (Kumar et al., 2012).
Ethylene Oligomerization
In the field of industrial chemistry, nickel(II) complexes chelated by (amino)pyridine ligands, including this compound, have been used for ethylene oligomerization. These complexes catalyze the production of ethylene dimers, trimers, and tetramers, with the process and efficiency influenced by the structure of the complex and the ethylene chain length. Computational studies have further elucidated the reactivity trends and influence of complex structure on the ethylene oligomerization reactions (Nyamato et al., 2016).
Chiral Complex Formation
This compound derivatives have been synthesized to form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes, possessing an electrophilic coordination site, have structures resembling a propeller, controlled by a substituent on one methylene arm. These complexes maintain similar structures in solution, as indicated by chiroptical measurements and Monte Carlo/stochastic dynamics simulations (Canary et al., 1998).
Methoxycarbonylation Catalysts
Palladium(II) complexes of (pyridyl)imine ligands serve as catalysts for methoxycarbonylation of olefins, converting higher olefins into linear and branched esters. The structure of the complex and the olefin chain length influence the catalytic behavior, indicating potential applications in industrial organic synthesis and the production of various chemical products (Zulu et al., 2020).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle this compound with appropriate safety measures. The safety information provided includes precautionary statements such as avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash hands and face thoroughly after handling (P264), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
Properties
IUPAC Name |
N-methyl-2-(4-methylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-3-6-11(7-4-9)8-5-10-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLILLLTYQVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655710 | |
Record name | N-Methyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-43-5 | |
Record name | N-Methyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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